molecular formula C14H22ClN3OS B4652041 N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide

Cat. No. B4652041
M. Wt: 315.9 g/mol
InChI Key: MPGRAMSCSUMSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide, commonly known as BTCP, is a chemical compound that belongs to the class of piperazine derivatives. BTCP has been studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

BTCP works by inhibiting the dopamine transporter, which leads to an increase in dopamine levels in the brain. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and movement. By increasing dopamine levels, BTCP can affect these processes and provide insight into the role of dopamine in the brain.
Biochemical and Physiological Effects:
BTCP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, induce stereotypy, and produce other behavioral effects. Additionally, BTCP has been shown to increase dopamine levels in the brain and alter dopamine receptor function.

Advantages and Limitations for Lab Experiments

One advantage of using BTCP in lab experiments is its ability to selectively inhibit dopamine uptake. This makes it a useful tool for studying the role of dopamine in the brain. However, one limitation of using BTCP is its potential for abuse. It is important to use caution when handling BTCP and to follow appropriate safety protocols.

Future Directions

There are several potential future directions for research involving BTCP. One area of interest is the use of BTCP in the treatment of Parkinson's disease and other neurological disorders. Additionally, BTCP could be used to study the role of dopamine in addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of BTCP in neuroscience research.

Scientific Research Applications

BTCP has been studied for its potential use as a research tool in neuroscience. It has been shown to bind to the dopamine transporter and inhibit dopamine uptake, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, BTCP has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

N-butyl-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3OS/c1-2-3-6-16-14(19)18-9-7-17(8-10-18)11-12-4-5-13(15)20-12/h4-5H,2-3,6-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGRAMSCSUMSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)CC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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